5-[(4-chloro-1-pyrazolyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furancarboxamide
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Overview
Description
5-[(4-chloro-1-pyrazolyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furancarboxamide is a member of benzothiazoles.
Scientific Research Applications
Synthesis and Transformations
- 5-[(4-chloro-1-pyrazolyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furancarboxamide and its derivatives have been synthesized using various chemical processes. For instance, a study discusses the synthesis of pyrazolo[4,3-g][1,3]benzothiazole derivatives, which are structurally related, through a series of chemical transformations involving N-methylation, reduction, and condensation reactions (El’chaninov, Aleksandrov & Stepanov, 2018).
Pharmacological Properties
- Benzothiazole and pyrazole moieties, which are structural components of this compound, have demonstrated significant pharmacological activities. A related study synthesized benzothiazole substituted pyrazole analogues, exploring their antimicrobial and antioxidant activities (Raparla, Reddy, Pradeep, Ahmed & Sindhura, 2013).
Antimicrobial Screening
- Compounds structurally similar to this compound have been evaluated for their antimicrobial properties. For example, a study involving the synthesis of pyrazole-3-carboxamide derivatives showed potential antibacterial activity against various pathogenic bacteria (Idrees, Bodkhe, Siddiqui & Kola, 2020).
Potential in Antitumor Agents
- The compound and its related derivatives have shown potential as antitumor agents. Research indicates that benzothiazole derivatives exhibit cytotoxicity against tumorigenic cell lines, suggesting their use in developing antitumor drugs (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata & Sugano, 2005).
Fungicidal Activity
- Studies have also explored the fungicidal activity of pyrazole derivatives. A related compound demonstrated high fungicidal activity against Rhizoctonia solani, a major rice disease in China (Chen, Li & Han, 2000).
Antibacterial Activity
- The compound's derivatives have shown promising results in antibacterial activities. For instance, a study synthesized novel benzothiazole derivatives and evaluated their antimicrobial efficacy, highlighting the potential of these compounds in developing new antibacterial agents (Chauhan, Siddiqui, Kataria & Singh, 2015).
Properties
Molecular Formula |
C17H13ClN4O2S |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H13ClN4O2S/c1-10-2-4-13-15(6-10)25-17(20-13)21-16(23)14-5-3-12(24-14)9-22-8-11(18)7-19-22/h2-8H,9H2,1H3,(H,20,21,23) |
InChI Key |
USUXXCCOZZWEJK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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